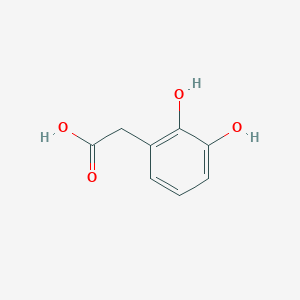

2-(2,3-Dihydroxyphenyl)acetic acid

概要

説明

2-(2,3-Dihydroxyphenyl)acetic acid is an organic compound belonging to the class of catechols. It is characterized by the presence of two hydroxyl groups attached to a benzene ring and an acetic acid moiety. This compound is a metabolite of dopamine and is involved in various biochemical pathways .

準備方法

Synthetic Routes and Reaction Conditions

2-(2,3-Dihydroxyphenyl)acetic acid can be synthesized through several methods. One common approach involves the aerobic biotransformation of 4-hydroxyphenylacetic acid using whole cell cultures of Arthrobacter protophormiae, yielding a 52% product . Another method includes the action of bromine with 3,5-dibromo-2-hydroxy-acetophenone in refluxing acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the biotransformation method mentioned above can be scaled up for industrial purposes, given the appropriate optimization of reaction conditions and microbial cultures .

化学反応の分析

Types of Reactions

2-(2,3-Dihydroxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into dihydroxy derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like bromine and chlorine can be employed for halogenation reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroxy derivatives.

Substitution: Halogenated phenylacetic acids.

科学的研究の応用

Chemistry

DOPAC is utilized as a ligand in the preparation of metal complexes, which are important in catalysis and materials science . Its ability to form stable complexes with various metals enhances its utility in synthetic chemistry.

Biology

As a metabolite of dopamine, DOPAC provides insights into neurotransmitter metabolism. It is involved in several biochemical pathways:

- Tyrosine Metabolism: DOPAC is a product of dopamine degradation through monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT) .

- Oxidative Stress Studies: Research indicates that DOPAC can be oxidized by hydrogen peroxide, leading to toxic metabolites that affect dopaminergic neurons, relevant in Parkinson's disease studies .

Medicine

DOPAC's role in neurological disorders makes it a target for therapeutic research:

- Potential Neuroprotective Agent: Studies on its derivatives indicate possible neuroprotective effects against oxidative stress and mitochondrial dysfunction .

- Diabetes Management: Research has identified Schiff base derivatives of DOPAC as potential α-glucosidase inhibitors, which could help manage postprandial hyperglycemia in type II diabetes .

Case Studies

Industrial Applications

In addition to its scientific applications, DOPAC is used in the synthesis of various organic compounds and serves as an intermediate in biochemical pathways. Its ability to act as a precursor for more complex molecules makes it valuable in pharmaceutical and chemical industries.

作用機序

The mechanism of action of 2-(2,3-Dihydroxyphenyl)acetic acid involves its role as a metabolite of dopamine. It is produced through the enzymatic degradation of dopamine by monoamine oxidase and further metabolized by catechol-O-methyl transferase . This compound interacts with various enzymes and receptors involved in neurotransmitter pathways, influencing neurological functions .

類似化合物との比較

Similar Compounds

3,4-Dihydroxyphenylacetic acid: Another metabolite of dopamine with similar biochemical properties.

4-Hydroxyphenylacetic acid: A precursor in the synthesis of 2-(2,3-Dihydroxyphenyl)acetic acid.

2-(3,4-Dihydroxyphenyl)acetic acid: A structural isomer with similar chemical properties.

Uniqueness

This compound is unique due to its specific hydroxylation pattern on the benzene ring, which influences its reactivity and interaction with biological molecules. This distinct structure allows it to participate in unique biochemical pathways and reactions compared to its isomers and analogs .

生物活性

2-(2,3-Dihydroxyphenyl)acetic acid (also known as 2,3-dihydroxyphenylacetic acid) is a phenolic compound that has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound, supported by various studies and findings.

- Chemical Formula : C₈H₈O₄

- CAS Number : 19988-45-5

- Molecular Weight : 168.15 g/mol

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals and inhibit oxidative stress in various cell types. A study highlighted its ability to enhance the expression of phase II drug-metabolizing enzymes, which are crucial for detoxifying reactive species and protecting cells from oxidative damage .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In vitro studies demonstrated that it could protect neuronal cells from hydrogen peroxide-induced cytotoxicity by increasing glutathione S-transferase activity, an important enzyme in the detoxification of harmful compounds . Furthermore, it has been suggested that this compound may play a role in preventing neurodegenerative diseases due to its ability to modulate oxidative stress pathways .

Anti-inflammatory Activity

This compound has also shown promise in reducing inflammation. It can inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways, making it a potential candidate for treating inflammatory disorders .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Modulation : It enhances the activity of enzymes involved in the detoxification process, thereby reducing oxidative stress.

- Cytokine Inhibition : By inhibiting specific signaling pathways, it reduces the expression of inflammatory mediators.

Case Studies and Experimental Data

- Antioxidant Activity Study :

-

Neuroprotection Study :

- Objective : To assess the neuroprotective effects against oxidative stress.

- Methods : Cultured neuronal cells were treated with hydrogen peroxide in the presence of varying concentrations of the compound.

- Results : The treatment significantly reduced cell death and increased glutathione levels in a dose-dependent manner .

- Anti-inflammatory Study :

Table of Biological Activities

特性

IUPAC Name |

2-(2,3-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-3-1-2-5(8(6)12)4-7(10)11/h1-3,9,12H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQGFEVKJCGTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020061 | |

| Record name | (2,3-dihydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19988-45-5 | |

| Record name | (2,3-dihydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。